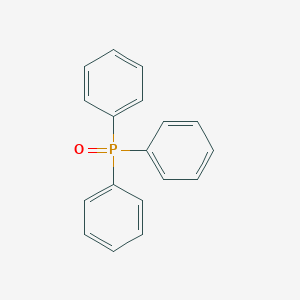

Triphenylphosphine oxide

Vue d'ensemble

Description

Triphenylphosphine oxide (TPPO, C₁₈H₁₅OP) is a chemically stable organophosphorus compound with a molecular weight of 278.29 g/mol . Industrially, it is generated as a byproduct (thousands of tons annually) in reactions involving triphenylphosphine (PPh₃), such as the synthesis of pharmaceuticals, agrochemicals, and bulk chemicals like butanols . Its robust P=O bond (bond energy ~544 kJ/mol) renders it inert under mild conditions, posing significant waste management challenges . Current strategies focus on reducing TPPO back to PPh₃, though this requires harsh reagents or high energy input .

Méthodes De Préparation

Byproduct Formation in Organic Synthesis Reactions

TPPO is most commonly synthesized as a byproduct during key organic transformations, including the Wittig, Staudinger, and Mitsunobu reactions. These methods dominate industrial and laboratory settings due to their integration into multi-step synthetic pathways.

Wittig Reaction

The Wittig reaction, which converts aldehydes or ketones to alkenes, employs triphenylphosphine (PPh₃) as a stoichiometric reagent. During this process, PPh₃ is oxidized to TPPO. For example, in the synthesis of vitamin A precursors, the ylide intermediate generated from PPh₃ and an alkyl halide reacts with a carbonyl compound, yielding the desired alkene and TPPO . The reaction typically proceeds under inert atmospheres at temperatures ranging from 0°C to reflux, depending on substrate reactivity. While the yield of the target alkene varies, TPPO is invariably produced in equimolar amounts relative to PPh₃, necessitating efficient separation protocols such as trituration with hexane or crystallization .

Staudinger Reaction

In the Staudinger reaction, PPh₃ reacts with organic azides to form iminophosphoranes, intermediates used in amine synthesis. This reaction cleaves the azide group, releasing nitrogen gas and generating TPPO as a byproduct . For instance, the synthesis of β-lactam antibiotics often utilizes this method, with TPPO accumulating in the reaction mixture. The process is typically conducted at room temperature in anhydrous tetrahydrofuran (THF) or dichloromethane. Post-reaction, TPPO is isolated via filtration or solvent extraction, though its high solubility in polar aprotic solvents complicates purification.

Mitsunobu Reaction

The Mitsunobu reaction, which facilitates the conversion of alcohols to ethers or esters, relies on PPh₃ and a diazo compound (e.g., diethyl azodicarboxylate). Here, PPh₃ is oxidized to TPPO while mediating the redox cycle that drives the transformation . A notable application is the synthesis of nucleoside analogues, where TPPO formation is quantitative. Reactions are performed in THF or dimethylformamide (DMF) at 0–25°C, with TPPO precipitating upon completion. Chromatographic separation remains challenging due to TPPO’s polarity, prompting the use of magnesium complexation to enhance solubility differences .

Preparation via Reaction of Triphenylphosphine Dichloride with Alcohols

TPPO is directly synthesized through the reaction of triphenylphosphine dichloride (PPh₃Cl₂) with alcohols, a method advantageous for its specificity and moderate conditions. The general equation is:

For example, treating PPh₃Cl₂ with methanol in chloroform at 20°C yields TPPO and methyl chloride . This method avoids the need for strong oxidizing agents, making it suitable for acid-sensitive substrates. The reaction proceeds via nucleophilic displacement, where the alcohol’s hydroxyl group attacks phosphorus, displacing chloride ions. Solvent choice influences reaction kinetics; non-polar solvents like chloroform slow the reaction, permitting better control over exothermic chloride release.

Direct Oxidation of Triphenylphosphine

TPPO can be synthesized through the controlled oxidation of PPh₃ using molecular oxygen or peroxides. The reaction is represented as:

Industrial-scale oxidations employ air or oxygen bubbled through PPh₃ solutions in toluene or xylene at 80–120°C . Catalysts such as cobalt naphthenate accelerate the reaction, achieving >95% conversion within 12 hours. Laboratory methods often use hydrogen peroxide (H₂O₂) in ethanol, yielding TPPO within 1–2 hours at 50°C. While efficient, over-oxidation to phosphate derivatives is a risk, necessitating careful stoichiometric control.

Industrial and Specialized Methods

Patent literature reveals niche methods for TPPO synthesis, particularly in contexts where recycling PPh₃ is economically critical. For instance, US4113783A describes the reduction of TPPO back to PPh₃ using dialkylaluminum hydrides, indirectly highlighting TPPO’s generation in Wittig-based vitamin synthesis . Another patent (US4249023A) details TPPO’s role as an intermediate in PPh₃ regeneration, emphasizing its ubiquity in large-scale organophosphorus chemistry .

Comparative Analysis of Synthesis Methods

| Method | Reactants/Conditions | Yield | Practical Considerations |

|---|---|---|---|

| Wittig Reaction | PPh₃, aldehydes/ketones | 70–90% | Integrated into alkene synthesis; TPPO separation required. |

| Staudinger Reaction | PPh₃, organic azides | 80–95% | High TPPO purity; inert conditions needed. |

| PPh₃Cl₂ + Alcohols | PPh₃Cl₂, ROH, chloroform | 85–98% | Avoids oxidants; HCl gas management. |

| Direct Oxidation | PPh₃, O₂/H₂O₂ | 90–99% | Risk of over-oxidation; scalable. |

Analyse Des Réactions Chimiques

Formation of Triphenylphosphine Oxide

- As a Byproduct: TPPO is a byproduct of reactions such as Wittig, Staudinger, and Mitsunobu reactions . It also forms when PPh3Cl2 is used to convert alcohols to alkyl chlorides .

- Oxidation of Triphenylphosphine: Triphenylphosphine is often used as a reducing agent, which leads to the formation of TPPO . Triphenylphosphine can also slowly oxidize to TPPO when exposed to air .

Reactions of this compound

- Reaction with Metallic Sodium: TPPO reacts with metallic sodium to produce valuable phosphorus compounds. When TPPO is added to tetrahydrofuran (THF) containing trace amounts of metallic sodium, the originally transparent colorless THF solution changes to yellow and then brown, which indicates a rapid chemical reaction between TPPO and sodium .

- At 25 °C, TPPO dissolved in THF reacts exothermically with sodium, and the TPPO is entirely consumed after 2 hours. Three new signals emerge at 91.1 ppm (compound 2 ), 102.1 ppm (compound 3 ), and 6.7 ppm (compound 4 ) after stirring overnight .

- The new phosphorus species generated are sodium diphenylphosphinite (2 ), sodium 5H-benzo[b]phosphindol-5-olate (3 ), and sodium benzo[b]phosphindol-5-ide (4 ) .

- Conversion to Organophosphorus: TPPO can be converted into organophosphorus compounds via reaction with metallic sodium .

- Visible-Light-Driven C–C Coupling: TPPO and triphenylphosphine (TPP) can form a complex in solution, which promotes visible light absorption to trigger electron transfer within the complex and generate radicals. Subsequent radical reactions with thiols enable desulfurization to produce carbon radicals that react with aryl alkenes to yield new C–C bonds .

- Electroreduction of this compound: TPPO can be reduced to triphenylphosphine (TPP) using an aluminum anode and a supporting electrolyte that continuously regenerates a Lewis acid from the products of anodic oxidation . The resulting Lewis acid activates TPPO for reduction at mild potentials and promotes P-O over P-C bond cleavage to selectively form TPP .

Removal of this compound from Reaction Mixtures

- Chromatography: this compound can be difficult to remove from reaction mixtures, but it is often removed through chromatography .

- Solvent Selection: TPPO is poorly soluble in hexane and cold diethyl ether. Trituration or chromatography of crude products with these solvents can lead to a good separation of TPPO .

- Complexation: TPPO can be converted to its Mg(II) complex, which is poorly soluble in toluene or dichloromethane and can be filtered off. An alternative filtration method where ZnCl2(TPPO)2 is formed upon the addition of ZnCl2 may be used with more polar solvents such as ethanol, ethyl acetate, and tetrahydrofuran .

- Precipitation: A large-scale feasible, chromatography-free process to purge TPPO from crude product mixtures involves utilizing the divergence in physicochemical properties like polarity and solubility of TPPO against the product to precipitate TPPO directly from the reaction mixture and eliminate it by simple filtration . Increasing the ratio of CaBr2 to TPPO improves TPPO precipitation, and >97% TPPO removal was achieved at a 2:1 molar ratio .

- Scavenger Resins: Scavenger resins such as Merrifield or immobilized dichlorotrazine as alkylative traps, and high loading chloromethylated polystyrene can be used to remove TPPO .

Applications De Recherche Scientifique

Organic Synthesis

Role as a Reagent

TPPO is widely used as a reagent in organic synthesis. Its ability to stabilize reactive intermediates makes it valuable in various reactions. For instance, TPPO has been utilized in the synthesis of organophosphorus compounds, which are essential in pharmaceuticals and agrochemicals. A recent study demonstrated efficient transformations of TPPO into several reactive organophosphorus intermediates using metallic sodium, showcasing its potential as a starting material for valuable phosphorus compounds .

Case Study: Organophosphorus Intermediates

In a groundbreaking study, researchers transformed TPPO into sodium diphenylphosphinite and other organophosphorus compounds using sodium dispersed in paraffin oil. This method allows for the selective production of functional organophosphorus compounds that are otherwise challenging to synthesize .

| Transformation | Product | Yield |

|---|---|---|

| TPPO + Sodium | Sodium diphenylphosphinite | Quantitative |

| TPPO + Modified Conditions | Sodium 5H-benzo[b]phosphindol-5-olate | High |

| Sodium diphenylphosphinite + RBr | Ph2P(O)R (Phosphine oxide) | High |

Catalysis

Catalytic Applications

TPPO is also employed as a catalyst or catalyst additive in various chemical reactions. For example, it has been shown to facilitate solvent-free cycloaddition reactions of CO2 with epoxides, yielding high selectivity and recyclability . The introduction of TPPO enhances the efficiency of these reactions by stabilizing transition states.

Case Study: CO2 Cycloaddition

A novel triphenylphosphine-based porous polymer (TPDB) was synthesized using TPPO as a precursor. This polymer exhibited excellent catalytic performance in CO2 conversion reactions, highlighting the role of TPPO in developing sustainable catalytic processes .

Material Science

Use in Flame Retardants

TPPO is recognized for its application as a flame retardant additive in various materials. Studies have identified its presence in building materials where it functions to enhance fire resistance. The compound's effectiveness as a flame retardant is attributed to its phosphorus content, which helps inhibit combustion processes .

Environmental Considerations

Despite its utility, there are concerns regarding the environmental impact of TPPO and similar compounds. Research indicates that these substances can accumulate in indoor environments and may pose health risks, necessitating ongoing studies into their emissions and effects on human health .

Recycling and Waste Management

Efforts to recycle TPPO from industrial processes have gained momentum due to its classification as chemical waste. Innovative methods have been proposed for the recovery and reuse of TPPO, transforming it into valuable chemicals rather than allowing it to contribute to environmental pollution .

Mécanisme D'action

The mechanism of action of triphenylphosphine oxide involves its ability to act as a Lewis base, forming coordination complexes with metal ions. This property makes it useful as a ligand in various catalytic processes. The oxygen atom in this compound is relatively basic, allowing it to interact with acidic hydrogen atoms and facilitate crystallization of difficult-to-crystallize molecules .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Phosphine Oxides

Trivinylphosphine Oxide (TVPO)

Structural Differences: TVPO (C₆H₅P(O)(CH₂=CH)₂) replaces two phenyl groups in TPPO with vinyl groups, enhancing electronic delocalization and reactivity. Applications: TVPO serves as a monomer for synthesizing flame-retardant polymers due to its ability to undergo radical polymerization . In contrast, TPPO’s aromatic groups limit its use in polymerization. Reactivity: The vinyl groups in TVPO enable nucleophilic additions and cycloadditions, whereas TPPO primarily participates in hydrogen bonding or weak Lewis acid-base interactions .

Trioctylphosphine Oxide (TOPO)

Structural Differences : TOPO (C₂₄H₅₁OP) features long alkyl chains instead of phenyl groups, increasing hydrophobicity (log P = 8.2 vs. TPPO’s 3.5) .

Applications :

- Solvent Extraction: TOPO is widely used to extract lanthanides and actinides from acidic solutions due to its high solubility in nonpolar solvents .

- Surfactant: Its amphiphilic nature aids nanoparticle synthesis, unlike TPPO, which is less effective in stabilizing colloidal systems. Thermal Stability: TOPO decomposes at ~250°C, slightly lower than TPPO’s decomposition temperature (~300°C) .

Tris(4-fluorophenyl)phosphine Oxide (TFPPO)

Structural Differences : TFPPO substitutes hydrogen atoms in TPPO’s phenyl rings with fluorine, enhancing electronegativity and hydrogen-bonding capability.

Applications in Materials Science :

- Perovskite LEDs : TFPPO outperforms TPPO in passivating defects in perovskite films. Fluorine atoms form hydrogen bonds with organic cations (e.g., methylammonium), suppressing quantum well formation and improving LED efficiency (external quantum efficiency >25% vs. 18% for TPPO-based devices) .

- Electron Mobility : The electron-withdrawing fluorine groups in TFPPO increase electron affinity (EA = 3.2 eV vs. TPPO’s 2.8 eV), beneficial for electron-transport layers .

Tricyclohexylphosphine Oxide (Cy₃PO)

Steric Effects : Cy₃PO has a larger cone angle (170°) compared to TPPO (145°), hindering coordination with small metal ions like Dy³⁺ or Tb³⁺ .

Coordination Chemistry :

- Cy₃PO forms stable pentagonal bipyramidal complexes with lanthanides (e.g., [Dy(Cy₃PO)₅]³⁺), while TPPO cannot due to steric limitations .

- Catalytic Activity: TPPO complexes with scandium triflate show moderate activity in Diels-Alder reactions, whereas Cy₃PO’s bulkiness reduces catalytic turnover .

Comparative Data Tables

Table 1. Physical and Chemical Properties

| Property | TPPO | TVPO | TOPO | TFPPO | Cy₃PO |

|---|---|---|---|---|---|

| Molecular Weight (g/mol) | 278.29 | 260.24 | 386.65 | 314.27 | 348.46 |

| Melting Point (°C) | 156–158 | 95–97 | 52–54 | 162–164 | 118–120 |

| Log P | 3.5 | 2.8 | 8.2 | 4.1 | 6.7 |

| P=O Bond Strength (kJ/mol) | 544 | 530 | 538 | 548 | 542 |

Research Findings and Mechanistic Insights

- Reduction Efficiency : TPPO is reduced to PPh₃ by 1,3-diphenyldisiloxane (DPDS) with 85% yield under mild conditions, whereas TOPO requires harsher reagents like LiAlH₄ .

- Supramolecular Interactions : TPPO forms hydrogen bonds with benzamide (BZM) in a 2:1 stoichiometry, altering positronium formation probabilities (I₃ = 28% at [TPPO₀.₆₂·BZM₀.₃₈]) .

Activité Biologique

Triphenylphosphine oxide (TPPO), a prominent organophosphorus compound, has garnered attention due to its diverse biological activities and applications in various fields, including organic synthesis, catalysis, and materials science. This article provides a comprehensive overview of the biological activity of TPPO, supported by data tables, case studies, and detailed research findings.

This compound is represented by the formula OP(C₆H₅)₃ and is characterized by a tetrahedral geometry around the phosphorus atom. The P-O bond length is approximately 1.48 Å, indicating a strong covalent bond that contributes to its stability and reactivity in biological systems . The compound is often used as a reagent in organic synthesis due to its ability to facilitate crystallization processes and its role as a byproduct in several reactions, such as the Wittig and Staudinger reactions .

Antimicrobial Properties

TPPO has demonstrated notable antimicrobial activity against various pathogens. In a study evaluating its efficacy against bacterial strains, TPPO exhibited significant inhibition of growth for both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL, depending on the bacterial strain tested .

Table 1: Antimicrobial Activity of TPPO

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

Cytotoxic Effects

Research has indicated that TPPO exhibits cytotoxic effects on certain cancer cell lines. In vitro studies have shown that TPPO can induce apoptosis in human breast cancer cells (MCF-7) at concentrations above 100 µM. The mechanism appears to involve the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death .

Case Study: Cytotoxicity in MCF-7 Cells

A study conducted by Zhang et al. (2020) explored the effects of TPPO on MCF-7 cells. The results indicated:

- Concentration : 100 µM TPPO

- Duration : 24 hours

- Outcome : Induction of apoptosis confirmed by flow cytometry analysis.

Role in Enzyme Inhibition

TPPO has also been investigated for its potential as an enzyme inhibitor. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition could have implications for neurodegenerative diseases such as Alzheimer's disease. The IC₅₀ value for AChE inhibition was reported to be approximately 75 µM .

Applications in Synthesis and Catalysis

In addition to its biological activities, TPPO serves as a versatile catalyst in organic synthesis. It facilitates various reactions, including:

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and purifying TPPO in laboratory settings?

TPPO is typically synthesized via oxidation of triphenylphosphine (TPP) using oxidizing agents like oxygen or peroxides. Purification involves recrystallization from solvents such as ethanol or toluene . Chromatography (e.g., column chromatography) is employed to separate TPPO from unreacted TPP or by-products . Purity validation uses HPLC (≥98.5% purity) and GC analysis, with melting point confirmation (150–160°C) .

| Analytical Method | Specification |

|---|---|

| HPLC | Purity ≥98.5% |

| GC | Residual solvent detection |

| Melting Point | 150–160°C (literature range) |

Q. How is TPPO utilized as a ligand or catalyst in organic synthesis?

TPPO acts as a ligand in coordination chemistry, stabilizing metal complexes (e.g., Fe(III) or Cu(II)) through its phosphine oxide group . In catalytic applications, it facilitates esterification reactions by activating carboxylates via hydrogen bonding . For example, in Mitsunobu reactions, TPPO is a by-product but can be recycled via reduction to TPP under specific conditions .

Key Methodological Steps :

- Coordination Chemistry : Characterize metal-TPPO complexes using IR spectroscopy (P=O stretch at ~1155 cm⁻¹) and X-ray crystallography .

- Esterification : Monitor reaction progress via ³¹P NMR to track TPPO formation .

Q. What safety protocols are essential when handling TPPO in research labs?

TPPO exhibits low acute toxicity (Oral LD₅₀: >2000 mg/kg) but requires precautions:

- Storage : Keep in sealed containers away from oxidizers (risk of phosphorus oxide release) .

- Handling : Use PPE (gloves, goggles) to avoid inhalation/contact.

- Waste Disposal : Incinerate or dispose via hazardous waste channels to prevent aquatic toxicity (WGK 2 classification) .

Advanced Research Questions

Q. How does TPPO enhance selectivity in fluoride ion sensing via coordination polymers?

TPPO-based coordination polymers exploit intramolecular proton transfer mechanisms. The P=O group binds fluoride ions, inducing a detectable colorimetric or fluorescent response. Methodology includes:

- Synthesis : Prepare polymers with TPPO and lanthanides (e.g., Eu³⁺) .

- Detection : Use UV-Vis spectroscopy to monitor absorption shifts (e.g., 300→400 nm upon F⁻ binding) .

Data Contradiction Note : Conflicting reports on sensitivity may arise from solvent polarity. Validate via control experiments in anhydrous vs. hydrated conditions .

Q. What role does TPPO play in modulating electronic structures of lanthanide complexes?

TPPO stabilizes lanthanide (Ln) complexes via 4f-orbital interactions. Computational studies (DFT) reveal that TPPO’s P=O group donates electron density to Ln³⁺, altering redox potentials. Experimental validation involves:

- XAS : Analyze Ln L₃-edge spectra to confirm orbital hybridization .

- Magnetic Measurements : Compare susceptibility of TPPO-Ln complexes vs. free Ln ions .

Q. How can researchers address discrepancies in TPPO’s catalytic efficiency across studies?

Contradictions in catalytic performance (e.g., esterification yields) may stem from:

- Solvent Effects : Polar solvents (acetonitrile) enhance TPPO’s hydrogen-bonding capacity vs. non-polar solvents .

- Impurity Interference : Trace TPP in TPPO samples can act as a reducing agent, skewing results. Validate purity via ³¹P NMR .

Mitigation Strategy :

Standardize solvent systems (e.g., DMF for reproducibility).

Pre-treat TPPO with oxidizing agents to eliminate residual TPP .

Q. What advanced techniques characterize TPPO’s hydrogen-bonding interactions in supramolecular systems?

- FT-IR : Monitor P=O stretching frequency shifts (Δν ~20–30 cm⁻¹) upon binding with phenolic compounds .

- X-ray Crystallography : Resolve H-bond distances (e.g., O···H–O ≈ 1.8–2.0 Å) in TPPO-phenol co-crystals .

- Computational Modeling : Use DFT (B3LYP/6-311+G*) to calculate binding energies and optimize geometries .

Q. How does TPPO influence nanostructure morphology in solution-phase syntheses?

TPPO acts as a coordinating solvent in nanomaterial synthesis (e.g., LiNbO₃ nanowires), directing anisotropic growth via selective facet stabilization. Key steps:

- Synthesis : Combine TPPO with metal precursors (e.g., NbCl₅) in a non-hydrolytic solvent .

- Characterization : Use TEM to observe aspect ratios (e.g., 10:1 for nanowires) and XRD to confirm crystallinity .

Q. What methodologies resolve TPPO’s environmental impact in aquatic systems?

- Ecotoxicology Assays : Expose Daphnia magna to TPPO (EC₅₀: ~10 mg/L) to assess acute toxicity .

- Degradation Studies : Perform photolysis (UV-C light) and analyze byproducts via LC-MS .

Q. How is TPPO employed in biochemical assays to modulate intracellular calcium signaling?

TPPO inhibits TRPM5 channels, blocking β-adrenergic-stimulated insulin secretion. Methodology:

Propriétés

IUPAC Name |

diphenylphosphorylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15OP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQMHBFVRAXMOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022121 | |

| Record name | Triphenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [IUCLID] Beige crystalline solid; [Aldrich MSDS] | |

| Record name | Triphenylphosphine oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9546 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

791-28-6 | |

| Record name | Triphenylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=791-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylphosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000791286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIPHENYLPHOSPHINE OXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine oxide, triphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triphenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLPHOSPHINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z69161FKI3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.